molecular formula C34H43NO10 B1245618 Pyripyropene I

Pyripyropene I

Cat. No.: B1245618
M. Wt: 625.7 g/mol
InChI Key: BEQWYQUVYKTZHJ-FRXPNXMYSA-N
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Description

Classification as a Meroterpenoid

Pyripyropene I is classified as a meroterpenoid, a class of natural products with a hybrid origin. researchgate.netnih.govresearchopenworld.com Their chemical structures are derived from both the terpenoid and polyketide biosynthetic pathways. researchopenworld.comrsc.org Fungal meroterpenoids, in particular, are known for their structural diversity and wide range of pharmacological activities. researchopenworld.comrsc.org

The biosynthesis of the pyripyropene scaffold is a model case of fungal meroterpenoid formation. rsc.org The structure is assembled from three distinct types of precursors:

A terpenoid component: A C15 sesquiterpene moiety is formed via the mevalonate (B85504) pathway from three units of mevalonate. acs.orgacs.org

A polyketide component: An α-pyrone ring is synthesized by a polyketide synthase (PKS). researchopenworld.comontosight.ai

A pyridine (B92270) ring: Unusually, the polyketide synthesis is initiated by nicotinic acid (a form of vitamin B3), which serves as the starter unit for the condensation with two acetate-derived malonyl-CoA units. acs.orgacs.orgsatoshi-omura.info This use of nicotinic acid as an acyl primer for polyketide formation in fungal secondary metabolites was a novel discovery. acs.orgacs.orgsatoshi-omura.infonih.gov

This mixed biosynthetic origin, combining a sesquiterpene unit with a polyketide-derived pyridino-α-pyrone moiety, firmly places this compound and its analogues within the meroterpenoid class. researchopenworld.comacs.org The biosynthetic gene cluster responsible for producing pyripyropenes has been identified in the fungus Aspergillus fumigatus. researchgate.netnih.govsecondarymetabolites.org

Historical Context of Discovery and Initial Academic Interest

The pyripyropene family of compounds was first discovered by a research group led by Satoshi Ōmura at the Kitasato Institute, Japan. toku-e.com They were isolated from the culture broth of the fungal strain Aspergillus fumigatus FO-1289. acs.orgsatoshi-omura.infokitasato-u.ac.jp The initial publication in 1993 detailed the isolation of Pyripyropenes A, B, C, and D. acs.org

The primary driver of initial academic and pharmaceutical interest was the potent biological activity of these compounds as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). researchopenworld.comacs.orgkitasato-u.ac.jp ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for converting free cholesterol into cholesteryl esters for storage or for incorporation into lipoproteins. toku-e.comnih.gov At the time of their discovery, the pyripyropenes were found to be the most potent ACAT inhibitors derived from a microbial source. satoshi-omura.infokitasato-u.ac.jp

This inhibitory activity positioned the pyripyropenes as promising lead compounds for the development of new anti-atherosclerotic agents. researchopenworld.com Further research revealed that their inhibitory action was particularly selective for the ACAT2 isozyme, which is predominantly found in the liver and intestine. kitasato-u.ac.jpnih.govnih.gov This selectivity was considered highly advantageous, as specific inhibition of ACAT2 could potentially reduce hypercholesterolemia and atherosclerosis with fewer side effects than non-selective inhibitors. nih.gov Beyond its potential in treating cardiovascular disease, Pyripyropene A later gained significant attention as a promising lead for developing insecticides due to its high efficacy against aphids. researchgate.netchemistryviews.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H43NO10

Molecular Weight

625.7 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5,9-di(propanoyloxy)-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C34H43NO10/c1-7-25(36)41-18-33(5)22-16-24(44-27(38)9-3)34(6)30(32(22,4)13-12-23(33)43-26(37)8-2)29(39)28-21(45-34)15-20(42-31(28)40)19-11-10-14-35-17-19/h10-11,14-15,17,22-24,29-30,39H,7-9,12-13,16,18H2,1-6H3/t22-,23+,24+,29+,30-,32+,33+,34-/m1/s1

InChI Key

BEQWYQUVYKTZHJ-FRXPNXMYSA-N

Isomeric SMILES

CCC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C

Canonical SMILES

CCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C

Origin of Product

United States

Natural Occurrence and Mycological Sourcing

Primary Fungal Producers and Strains

Aspergillus fumigatus (e.g., FO-1289, SCSIO 41220)

The fungus Aspergillus fumigatus is a primary and well-documented producer of pyripyropenes. The strain Aspergillus fumigatus FO-1289, originally isolated from soil, was the first identified source of pyripyropenes, including pyripyropene A, B, C, and D. nih.govjst.go.jp Subsequent research on this strain and its mutants has led to the discovery of a wider array of pyripyropene analogues. acs.org Another notable strain, Aspergillus fumigatus SCSIO 41220, isolated from a marine environment, has also been identified as a producer of pyripyropenes, such as pyripyropene O. mdpi.comscilit.comresearcher.liferesearchgate.netnih.gov The production of pyripyropenes by A. fumigatus is significant as this fungus is a ubiquitous saprophyte and an opportunistic human pathogen. nih.gov

Neosartorya fischeri

Neosartorya fischeri, a thermotolerant fungus closely related to Aspergillus fumigatus, is another key source of pyripyropenes. mdpi.commdpi.com Strains like Neosartorya fischeri NRRL 181 have been shown to produce various pyripyropenes. mdpi.comnih.gov The application of the "One Strain Many Compounds" (OSMAC) method, which involves varying cultivation conditions, has been effective in inducing the production of diverse secondary metabolites, including different pyripyropene derivatives, from N. fischeri. mdpi.comnih.govresearchgate.net

Other Aspergillus and Penicillium Species

Beyond A. fumigatus and N. fischeri, other species within the Aspergillus and Penicillium genera are also known to produce pyripyropenes. For instance, Aspergillus similanensis and Penicillium coprobium have been identified as producers. mdpi.comnih.gov The biosynthetic gene clusters for pyripyropenes have been found in several species across these genera, indicating a wider distribution of the metabolic pathways for these compounds. nih.govstudiesinmycology.org Penicillium canescens has also been studied for its potential to produce pyripyropene-like meroterpenoids through genome mining. nih.gov

Marine-Derived Fungi as Sources

Marine environments have emerged as a rich source of novel fungal strains that produce a variety of bioactive compounds, including pyripyropenes. researchgate.net Fungi isolated from marine organisms, such as sponges and starfish, have demonstrated the ability to produce these compounds. mdpi.comresearchgate.netnih.govmdpi.comjapsonline.com For example, Fusarium lateritium 2016F18-1, a fungus associated with the sponge Phyllospongia foliascens, was found to produce new pyripyropene derivatives. researchgate.net Similarly, a strain of Aspergillus sp. (SCSIO41420) derived from a marine sponge yielded a new pyripyropene alkaloid. nih.gov The marine-derived fungus Neosartorya pseudofischeri has also been identified as a source of pyripyropenes. mdpi.commdpi.com

Table 1: Fungal Sources of Pyripyropene I and Related Compounds

Fungal Species Strain(s) Source/Environment Key Pyripyropene Derivatives
Aspergillus fumigatus FO-1289 Soil Pyripyropenes A, B, C, D, E-R nih.govjst.go.jpacs.org
Aspergillus fumigatus SCSIO 41220 Marine Pyripyropene O mdpi.comscilit.comresearchgate.net
Neosartorya fischeri NRRL 181 Terrestrial Pyripyropene A, 1,7,11-trideacetylpyripyropene A, 1,11-dideacetyl pyripyropene A mdpi.comnih.gov
Neosartorya pseudofischeri - Marine (Starfish-derived) Pyripyropene A, 7-deacetylpyripyropene A, 13-dehydroxylpyripyropene A mdpi.commdpi.com
Fusarium lateritium 2016F18-1 Marine (Sponge-associated) 13-dehydroxy-1,11-deacetylpyripyropene A, 1-deacetylpyripyropene A researchgate.net
Aspergillus sp. SCSIO41420 Marine (Sponge-derived) Pyripyropene U nih.gov
Penicillium coprobium PF1169 Terrestrial Pyripyropene A nih.gov

Isolation and Characterization Methodologies (Non-Property Focused)

The isolation and structural elucidation of this compound and its analogues from fungal cultures involve a combination of chromatographic and spectroscopic techniques.

Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

The definitive identification and characterization of pyripyropenes rely heavily on advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the complex three-dimensional structure of these molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are employed to assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule. acs.orgmdpi.comresearchgate.net For instance, the structure of pyripyropene A was elucidated through detailed NMR analysis. researchgate.net The disappearance of signals corresponding to acetyl groups in the NMR spectra of certain derivatives, when compared to pyripyropene A, has been used to identify deacetylated analogues. mdpi.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the isolated compounds. mdpi.comnih.gov This information is crucial for confirming the molecular formula. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used. mdpi.comnih.gov

The combination of NMR and MS data allows for the unambiguous structural determination of new and known pyripyropene compounds isolated from fungal sources. nih.govnih.gov

X-ray Crystallographic Analysis for Stereochemical Elucidation

X-ray crystallography has been an essential technique for unambiguously confirming the relative and absolute stereochemistry of pyripyropene analogues. psu.edukitasato-u.ac.jp This method involves directing X-rays at a single, high-quality crystal of the compound. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of a precise three-dimensional map of electron density, which in turn reveals the exact spatial arrangement of every atom in the molecule.

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that provides information about the absolute configuration of chiral molecules. ull.esnumberanalytics.comencyclopedia.pub It measures the difference in absorption between left and right circularly polarized light by a molecule containing a chromophore (a light-absorbing group). ull.esrsc.org This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's three-dimensional structure. numberanalytics.com

In the study of pyripyropenes and related new natural products, ECD has been used to determine or confirm the absolute configuration. tandfonline.comresearchgate.net The process involves comparing the experimentally measured ECD spectrum of the compound with spectra that have been theoretically calculated for possible stereoisomers using methods like Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comresearchgate.net A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for the confident assignment of its absolute configuration. tandfonline.comresearchgate.net This approach is particularly valuable when suitable crystals for X-ray analysis cannot be obtained or as a complementary method to confirm crystallographic results. rsc.org

Biosynthesis of Pyripyropenes

Meroterpenoid Biosynthetic Pathway Overview

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, derived partially from the terpenoid pathway and partially from other pathways, most commonly the polyketide pathway. rsc.orgrsc.orgchemrxiv.org The biosynthesis of fungal meroterpenoids is characterized by its diversity, but the pathway for pyripyropene A serves as an exemplary model for understanding a common strategy employed by fungi to generate these hybrid molecules. rsc.orgresearchgate.net

The general biosynthetic scheme for pyripyropene A, and by extension other pyripyropenes, can be divided into several key phases: rsc.orgresearchgate.netresearchgate.net

Preparation of the non-terpenoid starter unit : This involves the formation of a pyridino-α-pyrone moiety. acs.orgacs.org

Formation of the terpenoid precursor : An all-trans farnesyl pyrophosphate is produced via the mevalonate (B85504) pathway. acs.orgacs.org

Prenylation : The non-terpenoid core is attached to the terpenoid moiety. rsc.org

Epoxidation and Cyclization : The linear prenyl group undergoes epoxidation and subsequent cyclization to form the complex polycyclic terpene core structure. rsc.orgresearchgate.net

Tailoring Reactions : The core scaffold is further modified by various decorating enzymes, such as hydroxylases and acetyltransferases, to produce the final array of pyripyropene analogues. rsc.orgacs.org

This pathway highlights the modular nature of fungal secondary metabolism, combining building blocks from distinct primary metabolic routes to create structurally complex and biologically active molecules. beilstein-journals.org

Elucidation of the Pyripyropene Biosynthetic Gene Cluster (BGC)

The enzymatic machinery responsible for pyripyropene biosynthesis is encoded by a set of genes co-located on the fungal chromosome, known as a Biosynthetic Gene Cluster (BGC). researchgate.net The identification of these clusters has been pivotal in understanding the molecular basis of pyripyropene production.

The pyripyropene BGC was independently identified in two different fungal species: as the pyr cluster in Aspergillus fumigatus Af293 and as the ppb cluster in Penicillium coprobium PF 1169. rsc.orgresearchgate.net Subsequent research revealed that these two clusters share a remarkably similar gene organization and high sequence identity between corresponding genes, indicating a conserved biosynthetic pathway. rsc.orgresearchgate.net In A. fumigatus, the pyr gene cluster was identified in 2010. mdpi.com It spans approximately 23 kilobases on chromosome 6 and comprises nine genes presumed to be involved in the biosynthesis. researchgate.net

The discovery and functional characterization of these BGCs, often through heterologous expression of the genes in a host organism like Aspergillus oryzae, have been instrumental in deciphering the role of each enzyme in the biosynthetic pathway. rsc.orgresearchgate.netnih.gov

Within the pyripyropene BGC, several core genes encode the enzymes that catalyze the fundamental steps of scaffold construction. These include a CoA ligase, a polyketide synthase, a polyprenyl transferase, and a monooxygenase, which work in a coordinated fashion to assemble the pyripyropene backbone.

**Table 1: Core Biosynthetic Genes of the Pyripyropene Cluster in *A. fumigatus***

Gene Name Locus Tag (A. fumigatus Af293) Putative Function
pyr1 AFUA_6G13920 Nicotinic Acid-CoA Ligase
pyr2 AFUA_6G13930 Polyketide Synthase (PKS)
pyr6 (B1679890) AFUA_6G13980 UbiA-like Prenyltransferase
pyr5 AFUA_6G13970 FAD-dependent Monooxygenase

Identification of Core Biosynthetic Genes

Pyr1/Ppb1 (Nicotinic Acid-CoA Ligase)

The biosynthesis of the pyripyropene core begins with the activation of a non-terpenoid starter unit. This crucial first step is catalyzed by Pyr1/Ppb1. rsc.org This enzyme functions as a coenzyme A (CoA) ligase, specifically activating nicotinic acid. rsc.orgresearchgate.net In this reaction, nicotinic acid is transformed into its high-energy thioester derivative, nicotinyl-CoA. rsc.orgresearchgate.net This activation step is essential as it prepares the nicotinic acid starter unit for the subsequent condensation reactions carried out by the polyketide synthase. rsc.org

Pyr2/Ppb2 is an iterative type I polyketide synthase (PKS) responsible for constructing the α-pyrone ring of the pyripyropene molecule. rsc.orgresearchgate.net Using the nicotinyl-CoA generated by Pyr1/Ppb1 as a starter unit, Pyr2/Ppb2 catalyzes the condensation of two molecules of malonyl-CoA. rsc.org The PKS enzyme contains the essential ketosynthase, acyltransferase, and acyl carrier protein domains. researchgate.netresearchgate.net However, it lacks other functional domains, which is consistent with its role in producing the triketide intermediate that cyclizes to form the pyrone ring without further reduction or modification. researchgate.net The product of this reaction is 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO). rsc.orgresearchgate.net The essentiality of this gene is demonstrated by the fact that deletion of pyr2 abolishes pyripyropene production. nih.govconsensus.app

Following the formation of the HPPO core, the next key step is the attachment of a C15 isoprenoid chain, a process known as prenylation. This reaction is catalyzed by Pyr6, a transmembrane prenyltransferase. rsc.org Pyr6 utilizes farnesyl pyrophosphate (FPP) as the prenyl donor and attaches the farnesyl group to the HPPO molecule. rsc.orgresearchgate.net Pyr6 is homologous to UbiA, the 4-hydroxybenzoate (B8730719) polyprenyltransferase that plays a role in the biosynthesis of ubiquinone, suggesting a possible evolutionary link between these pathways. rsc.org

The final step in the assembly of the core pyripyropene skeleton involves a crucial oxidation reaction catalyzed by Pyr5. nih.gov Pyr5 is a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase (FMO). rsc.orgresearchgate.netnih.govmdpi.comresearchgate.net This enzyme catalyzes the epoxidation of the terminal double bond of the farnesyl side chain attached to the HPPO core. rsc.orgnih.gov This epoxidation is a critical prerequisite for the subsequent terpene cyclization reaction (catalyzed by Pyr4), which forms the intricate polycyclic structure of the pyripyropene terpenoid moiety. rsc.orgnih.gov Similar to Pyr6, Pyr5 shares sequence similarity with enzymes from the ubiquinone biosynthesis pathway, specifically UbiF, UbiH, and UbiI, further suggesting a shared evolutionary origin for these biosynthetic components. rsc.org

Pyr4 (Terpene Cyclase)

Pyr4 is a crucial enzyme in the pyripyropene biosynthetic pathway, functioning as a transmembrane meroterpenoid cyclase. researchgate.net It catalyzes the complex cyclization of the epoxidated farnesyl chain of the precursor, epoxyfarnesyl-HPPO, to form the characteristic polycyclic terpenoid core of the pyripyropenes. researchgate.netnih.gov This reaction is initiated by the protonation of the epoxide ring, leading to a cascade of ring closures that establishes the intricate scaffold of deacetyl-pyripyropene E. researchgate.netnih.gov

Research has identified Pyr4 as a pioneering member of a novel family of terpene cyclases. Unlike previously characterized terpene cyclases, Pyr4 is a membrane-bound protein with seven-transmembrane helices and lacks sequence homology to canonical terpene cyclases. nih.govelsevierpure.com Mutational studies have revealed that conserved acidic amino acid residues, specifically Glu63 and Asp218 in Aspergillus fumigatus Pyr4, are essential for its catalytic activity, likely acting as the general acids that protonate the epoxide to initiate cyclization. nih.govelsevierpure.com The discovery and characterization of Pyr4 have significantly advanced the understanding of how fungi produce complex meroterpenoid structures. researchgate.netnih.gov

Enzyme Function Key Features Substrate Product
Pyr4 Terpene CyclaseMembrane-bound protein; No homology to canonical terpene cyclases; Essential acidic residues (Glu63, Asp218)Epoxyfarnesyl-HPPOdeacetyl-pyripyropene E
Pyr3 and Pyr9 (Cytochrome P450 Monooxygenases)

Following the formation of the core pyripyropene skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. Two such enzymes, Pyr3 and Pyr9 (also known as Ppb3 and Ppb4 in Penicillium coprobium), are responsible for specific hydroxylation events. elsevierpure.comnih.gov

Pyr3 catalyzes the hydroxylation of pyripyropene E at the C-11 position to produce 11-deacetyl-pyripyropene O. nih.govelsevierpure.comnih.gov Subsequently, Pyr9 acts on pyripyropene O, introducing two additional hydroxyl groups at the C-7 and C-13 positions, which leads to the formation of deacetyl-pyripyropene A. nih.govelsevierpure.comnih.gov These sequential hydroxylations are critical tailoring steps that contribute to the structural diversity and biological activity of the final pyripyropene compounds.

Enzyme Function Reaction Type Substrate Product
Pyr3 (Ppb3) C-11 HydroxylationMonooxygenationpyripyropene E11-deacetyl-pyripyropene O
Pyr9 (Ppb4) C-7 and C-13 HydroxylationMonooxygenationpyripyropene Odeacetyl-pyripyropene A
Pyr7 and Pyr8 (Acetyltransferases)

The final steps in the biosynthesis of pyripyropene A involve acetylation reactions catalyzed by two distinct acetyltransferases, Pyr7 and Pyr8 (Ppb8 and Ppb9 in P. coprobium). elsevierpure.comnih.gov These enzymes transfer acetyl groups to the hydroxyl moieties introduced by the P450 monooxygenases.

Pyr7 (Ppb8) is responsible for the acetylation of the C-1 hydroxyl group of deacetyl-pyripyropene E, converting it into pyripyropene E. elsevierpure.comnih.gov Pyr8 (Ppb9) demonstrates broader substrate specificity and is involved in two separate acetylation steps. It first acetylates the C-11 hydroxyl group of 11-deacetyl-pyripyropene O to yield pyripyropene O. Later in the pathway, after the action of Pyr9, Pyr8 acetylates the C-7 hydroxyl group of deacetyl-pyripyropene A to complete the biosynthesis of pyripyropene A. nih.govnih.gov

Enzyme Function Substrate(s) Product(s)
Pyr7 (Ppb8) C-1 Acetylationdeacetyl-pyripyropene Epyripyropene E
Pyr8 (Ppb9) C-11 and C-7 Acetylation11-deacetyl-pyripyropene O; deacetyl-pyripyropene Apyripyropene O; pyripyropene A

Genetic Regulation of Pyripyropene Production (e.g., GpaB)

The production of pyripyropenes is tightly regulated at the genetic level. In Aspergillus fumigatus, the heterotrimeric G protein subunit GpaB has been identified as a key regulator of the pyripyropene biosynthetic gene cluster (pyr BGC). nih.gov G proteins are crucial components of signal transduction pathways that allow fungi to respond to environmental cues. copernicus.org

Studies involving a ΔgpaB mutant strain of A. fumigatus have demonstrated that GpaB is important for the transcriptional activation of the pyr cluster genes. nih.gov Transcriptional analysis showed that the expression of nine genes within the cluster was significantly decreased in the ΔgpaB mutant, particularly during co-cultivation with the bacterium Pseudomonas aeruginosa. nih.gov This indicates that GpaB-mediated signaling is crucial for inducing pyripyropene production, potentially as a defense or competitive mechanism in microbial interactions. The expression of pyr7 and pyr8, however, appeared less dependent on GpaB under certain conditions. nih.gov This regulatory link highlights the integration of secondary metabolism with environmental sensing pathways.

Interspecies Distribution and Phylogenetic Analysis of BGCs

The biosynthetic gene cluster responsible for pyripyropene production has a limited distribution among filamentous fungi. It has been identified and characterized in species such as Aspergillus fumigatus (the pyr cluster) and Penicillium coprobium (the ppb cluster). nih.govrsc.org Comparative analysis of these clusters reveals a high degree of similarity in gene organization and sequence identity, suggesting a conserved biosynthetic pathway. nih.gov

Phylogenetic analysis indicates that the pyripyropene BGC is found in approximately 10 additional fungal species beyond A. fumigatus. nih.gov The presence of these highly similar gene clusters across different genera points towards horizontal gene transfer as a potential mechanism for their dissemination. The core enzymes, particularly the non-canonical terpene cyclase Pyr4, serve as important phylogenetic markers for identifying related meroterpenoid biosynthetic pathways in other fungi. nih.gov

Precursor Incorporation Studies and Pathway Mapping

Isotopic Labeling Experiments (e.g., [13C], [14C] precursors)

Before the identification of the biosynthetic gene cluster, the fundamental building blocks of pyripyropene A were elucidated through isotopic labeling experiments. elsevierpure.comrsc.org These studies involved feeding the producing fungus, Aspergillus fumigatus, with precursors enriched with stable ([¹³C]) or radioactive ([¹⁴C]) isotopes and analyzing their incorporation into the final molecule using techniques like ¹³C NMR spectroscopy and degradation experiments. elsevierpure.com

These classic feeding studies established that the pyripyropene A scaffold is a hybrid molecule derived from three distinct precursor pathways. elsevierpure.com The results demonstrated that the terpenoid portion originates from three units of mevalonate, the polyketide-derived pyridino-α-pyrone core is formed from one molecule of nicotinic acid acting as a primer and two acetate (B1210297) units, and the three acetyl groups are derived from five additional acetate units. elsevierpure.com This was a significant finding, as it provided the first evidence of nicotinic acid serving as an intact primer for polyketide synthesis in fungi. elsevierpure.com

Labeled Precursor Biosynthetic Origin Elucidated
Sodium [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]acetatesOrigin of the polyketide backbone and the three acetyl groups
D,L-[2-¹³C]mevalonolactoneOrigin of the C15 terpenoid moiety
[carboxy-¹⁴C]nicotinic acidOrigin of the pyridinyl primer unit

Role of Nicotinic Acid as a Starter Unit

The biosynthesis of the pyripyropene core structure begins with an unconventional starter unit: nicotinic acid. rsc.orgacs.org Isotope-labeling studies using [carboxy-¹⁴C]nicotinic acid and various ¹³C-labeled acetates in the producing fungus, Aspergillus fumigatus, were instrumental in establishing this foundational step. acs.orgelsevierpure.com These experiments demonstrated that the pyridino-α-pyrone moiety of pyripyropene A is formed through the condensation of one nicotinic acid molecule with two acetate units. acs.orgkitasato-u.ac.jp

The biosynthetic pathway is initiated by the enzyme Pyr1/Ppb1, a coenzyme A (CoA)-ligase, which activates nicotinic acid to form nicotinyl-CoA. rsc.orgresearchgate.net This activated molecule then serves as the substrate for Pyr2/Ppb2, an iterative type I polyketide synthase (PKS). rsc.orgresearchgate.net The PKS catalyzes the condensation of nicotinyl-CoA with two molecules of malonyl-CoA. rsc.orgresearchgate.net This process, involving ketosynthase, acyltransferase, and acyl carrier protein domains within the PKS, results in the formation of the α-pyrone intermediate, 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO). rsc.orgresearchgate.net The utilization of an intact nicotinic acid molecule as a primer for oligoketide formation was a novel discovery in the biosynthesis of fungal secondary metabolites. acs.orgelsevierpure.comkitasato-u.ac.jp This initial phase sets the stage for subsequent modifications, including prenylation and cyclization, that ultimately lead to the complex pyripyropene scaffold. rsc.orgresearchgate.net

Table 1: Key Enzymes and Intermediates in the Initial Phase of Pyripyropene Biosynthesis
Enzyme/GeneFunctionSubstrate(s)Product
Pyr1/Ppb1 (CoA-ligase)Activates the starter unitNicotinic acid, CoANicotinyl-CoA
Pyr2/Ppb2 (PKS)Polyketide synthesisNicotinyl-CoA, Malonyl-CoA (x2)4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO)

Biosynthetic Engineering and Advanced Production Strategies

The elucidation of the pyripyropene biosynthetic pathway has been significantly advanced by reconstituting the process in heterologous hosts, most notably Aspergillus oryzae. researchgate.netnih.gov This strategy involves expressing the pyripyropene biosynthetic gene clusters, identified from fungi like Aspergillus fumigatus (the pyr cluster) and Penicillium coprobium (the ppb cluster), in a host organism that does not naturally produce these compounds. rsc.org A. oryzae is a powerful host for this purpose due to its high productivity of polyketides and terpenoids, genetic tractability, and the fact that many of its native secondary metabolite genes are not expressed under standard lab conditions. nih.gov

Early studies successfully reconstituted the initial steps of the pathway by expressing pyr1 (CoA-ligase) and pyr2 (PKS) in A. oryzae, leading to the production of the pyrone moiety. researchgate.netnih.gov Subsequent work involved the co-expression of additional genes from the cluster, allowing for a stepwise reconstruction and functional characterization of the entire pathway. researchgate.netresearchgate.net For instance, the introduction of pyr6 (prenyltransferase), pyr5 (FAD-dependent monooxygenase), and pyr4 (terpene cyclase) along with the initial genes led to the formation of the cyclized pyripyropene core structure, deacetyl-pyripyropene E. researchgate.neth1.co This approach not only confirms the function of each enzyme but also allows for the production of specific intermediates and even novel analogues by feeding the system with different starter units, such as benzoic acid instead of nicotinic acid. researchgate.netresearchgate.net

Table 2: Function of Key Genes in the Pyripyropene (pyr) Biosynthetic Cluster Reconstituted in Aspergillus oryzae
GeneEnzyme TypeFunction in Pathway
pyr1CoA-ligaseActivation of nicotinic acid starter unit. researchgate.net
pyr2Polyketide Synthase (PKS)Synthesizes the pyrone moiety from nicotinyl-CoA and malonyl-CoA. researchgate.net
pyr3Cytochrome P450 MonooxygenaseHydroxylation of the pyripyropene scaffold. researchgate.net
pyr4Terpene CyclaseCatalyzes the protonation-initiated cyclization of the prenyl group. rsc.orgh1.co
pyr5Flavin-dependent MonooxygenaseEpoxidation of the farnesyl group's terminal olefin. rsc.orgresearchgate.net
pyr6Prenyltransferase (PTase)Attaches a farnesyl group to the pyrone moiety. rsc.orgresearchgate.net

The "One Strain Many Compounds" (OSMAC) approach is a powerful cultivation-based strategy to enhance the chemical diversity of secondary metabolites produced by a single fungal strain. mdpi.commdpi.com This method is predicated on the principle that many biosynthetic gene clusters are "silent" or poorly expressed under standard laboratory conditions, and their activation can be triggered by altering cultivation parameters. mdpi.commdpi.com By systematically modifying factors such as media composition, temperature, pH, aeration, and culture format (solid vs. liquid), researchers can induce significant changes in a fungus's metabolic profile, leading to the production of novel or previously undetected compounds. mdpi.comfrontiersin.org

This strategy has been successfully applied to fungi known to produce pyripyropenes, such as Neosartorya fischeri. mdpi.comnih.gov In one study, cultivating N. fischeri NRRL 181 on potato dextrose agar (B569324) (PDA) in petri dishes, a departure from previous liquid culture methods, led to the isolation of four pyripyropenes, including two that were new as natural products: 1,7,11-trideacetylpyripyropene A and 1,11-dideacetylpyripyropene A. mdpi.comnih.gov The discovery of these compounds, which possess unique acetylation patterns, provided new insights into the late-stage biosynthetic steps of the pyripyropene pathway. mdpi.comnih.govresearchgate.net The OSMAC approach thus serves as an effective and accessible method to unlock the hidden biosynthetic potential of fungi and diversify the range of known pyripyropene derivatives without requiring genetic manipulation. mdpi.comfrontiersin.orgnih.gov

Table 3: Pyripyropene Derivatives Produced by Neosartorya fischeri via the OSMAC Method
CompoundStatusCultivation Condition
1,7,11-trideacetylpyripyropene ANew natural product. mdpi.comnih.govPotato Dextrose Agar (PDA). nih.gov
1,11-dideacetylpyripyropene ANew natural product. mdpi.comnih.govPotato Dextrose Agar (PDA). nih.gov
Pyripyropene EKnown CompoundPotato Dextrose Agar (PDA). nih.gov
Pyripyropene AKnown CompoundPotato Dextrose Agar (PDA). nih.gov

Comparative Analysis with Related Fungal Meroterpenoids

The biosynthesis of pyripyropenes serves as an exemplary model for understanding the construction of a broad class of fungal meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors. rsc.orgchemrxiv.org The pyripyropene pathway shares several key enzymatic strategies with the biosynthetic pathways of other structurally related meroterpenoids. rsc.org For example, enzymes such as iterative type-I PKSs, UbiA-like prenyltransferases, flavin-dependent epoxidases, and transmembrane terpene cyclases are common components found in the gene clusters of many different meroterpenoids. rsc.org

The pyripyropene pathway provides a plausible blueprint for the biosynthesis of related compounds like the territrems and arisugacins, which also feature a pyridinyl-α-pyrone core linked to a cyclized terpene moiety and exhibit potent biological activities. researchgate.net While the specific genetic information for these compounds is not fully elucidated, their structural similarity suggests a shared biosynthetic logic involving a nicotinic acid starter, polyketide extension, prenylation, and subsequent cyclization and tailoring reactions. researchgate.net

However, significant divergences exist in other meroterpenoid classes. For instance, a large group of fungal meroterpenoids, including andrastin A, austinol, and terretonin, use 3,5-dimethylorsellinic acid (DMOA) as the polyketide starter unit instead of nicotinic acid. rsc.org This fundamental difference in the non-terpenoid moiety leads to vast structural diversity. rsc.org Furthermore, the biosynthesis of aflatoxins, while also involving a polyketide synthase, begins with a hexanoyl starter unit and follows a much more complex series of oxidative and rearrangement reactions to form its characteristic polycyclic aromatic structure, differing significantly from the cyclization cascade seen in pyripyropene biosynthesis. nih.govnih.gov

Table 4: Comparison of Biosynthetic Starter Units in Fungal Meroterpenoids
Meroterpenoid Class/CompoundNon-Terpenoid Starter UnitKey Biosynthetic Features
PyripyropenesNicotinic Acid. rsc.orgPKS extension, Farnesylation, Epoxidation, Terpene Cyclase action. rsc.orgresearchgate.net
Territrems/ArisugacinsLikely Nicotinic Acid. researchgate.netStructurally similar to pyripyropenes, presumed similar pathway. researchgate.net
Andrastin A/Austinol3,5-Dimethylorsellinic Acid (DMOA). rsc.orgDifferent PKS starter leads to a distinct aromatic core. rsc.org
AflatoxinsHexanoyl-CoA. nih.govComplex PKS (Norsolorinic acid synthase), extensive oxidative tailoring. nih.govnih.gov

Chemical Synthesis and Derivatization Methodologies

Total Synthesis Approaches to Pyripyropene I and Analogues

Asymmetric Total Synthesis

Given the numerous stereocenters in the pyripyropene scaffold, controlling stereochemistry is a paramount challenge. Asymmetric total synthesis has been crucial in producing enantiomerically pure material. researchgate.net An asymmetric total synthesis of ent-pyripyropene A, the enantiomer of the natural product, has been successfully achieved using a convergent route. researchgate.net This synthesis established the absolute configuration of the molecule and provided access to a key biological probe. A critical component of these asymmetric strategies is the use of chiral starting materials, such as R-(−)-carvone, to set the initial stereocenters of the decalin core, from which the subsequent stereocenters are controlled. researchgate.netthieme-connect.com Other asymmetric methods employed include chiral auxiliary-mediated aldol (B89426) reactions to install specific stereocenters. nih.gov

Key Reaction Methodologies (e.g., Ti-catalyzed Tandem Radical Cyclization, Pd-mediated Functionalization)

The construction of the pyripyropene skeleton has relied on the development and application of powerful reaction methodologies. researchgate.netacs.org

Titanium(III)-catalyzed Tandem Radical Cyclization: A cornerstone of many pyripyropene syntheses is the use of a Ti(III)-mediated tandem radical cyclization. researchgate.netthieme-connect.com This reaction is instrumental in constructing the fused A-ring of the terpenoid core. researchgate.netnih.gov The process is typically initiated by the homolytic opening of an epoxide precursor by a Ti(III) species, such as that generated in situ from Cp₂TiCl₂ and zinc or manganese. thieme-connect.comugr.esresearchgate.net The resulting radical then undergoes an intramolecular cascade cyclization to form the decalin system with a high degree of stereocontrol. researchgate.netnih.govrsc.org This biomimetic epoxy-olefin cyclization has proven to be a robust method for creating the core A/B ring structure. rsc.orgrsc.org

Palladium-mediated Functionalization: Palladium catalysis has been vital for both the coupling of key fragments and the functionalization of the heterocyclic components. acs.orgnih.gov Pd-mediated reactions can be used for remote C-H functionalization of the terpenoid A-ring. acs.orgnih.gov Furthermore, Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to arylate the pyridine (B92270) ring, demonstrating a powerful tool for modifying this part of the molecule. beilstein-journals.orgresearchgate.net Such C-H bond functionalization strategies are critical for building the complex substitution patterns found in pyripyropene and its analogues. researchgate.net

Reaction MethodologyReagents/CatalystPurpose in SynthesisCitations
Ti(III)-mediated Radical CyclizationCp₂TiCl₂, ZnConstruction of the terpenoid A-ring via epoxide opening and tandem cyclization. researchgate.netthieme-connect.comresearchgate.net
Peterson OlefinationTMSCH₂OMe, s-BuLiFunctionalization of the B-ring. researchgate.net
Pd-mediated C-H FunctionalizationPd(OAc)₂, various ligandsRemote functionalization of the A-ring; arylation of the pyridine core. acs.orgnih.govbeilstein-journals.org
Intramolecular hetero-Michael additionDBUStereoselective formation of the C-ring (dihydro-γ-pyrone). researchgate.net

Semi-synthetic Modification of this compound Derivatives

Starting from natural pyripyropenes, such as Pyripyropene A (PP-A) and this compound (PP-I), semi-synthesis provides a direct route to new derivatives for structure-activity relationship (SAR) studies. nih.gov Researchers have created extensive libraries of semi-synthetic derivatives by chemically altering the parent structures. researchgate.netresearchgate.net These modifications have included esterification, dehydration, and oxidation at various positions, particularly at the hydroxyl groups of the terpenoid core. nih.govjst.go.jp

Regioselective Functionalization

The pyripyropene scaffold possesses four hydroxyl groups at positions C-1, C-7, C-11, and C-13, which are primary targets for regioselective functionalization. jst.go.jp By selectively modifying these positions, chemists can fine-tune the molecule's properties. For example, selective acylation of the hydroxyl groups has been extensively studied. It was found that introducing a 7-O-n-valeryl group or an 11-O-methanesulfonyl group on Pyripyropene A significantly enhanced its in vitro inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). jst.go.jp These studies demonstrate that even subtle changes to the peripheral functional groups can have a profound impact on biological activity. jst.go.jp

Position ModifiedType of ModificationResulting Derivative ExampleEffect on ACAT InhibitionCitation
C-7Acylation (Valeration)7-O-n-Valeryl derivative~7x improvement in vitro jst.go.jp
C-11Sulfonylation11-O-Methanesulfonyl derivativeIncreased in vitro and in vivo efficacy jst.go.jp
C-7Acylation (Isocaproylation)PR-71 (7-O-isocaproyl derivative)Potent ACAT2 inhibition (IC₅₀: 6.0 to 62 nM) researchgate.net

Design and Synthesis of Simplified Analogues and Scaffolds

The significant synthetic challenge posed by the complex, multi-chiral structure of pyripyropenes has prompted the design and synthesis of simplified analogues. researchgate.netrsc.org A major strategy in this area has been to simplify or remove the A-ring of the terpenoid core, which is particularly difficult to construct. rsc.org Research has shown that this upper portion of the A-ring may not be essential for potent ACAT2 inhibitory activity. rsc.org By replacing the complex ring with simpler, more accessible chemical scaffolds, researchers have created novel analogues that retain or even improve upon the biological activity of the natural product. researchgate.netrsc.org These simplified analogues, which can be synthesized more readily from commercially available starting materials, serve as valuable leads for the development of new therapeutic agents. researchgate.netrsc.org

Strategies for Diversification at Specific Molecular Positions

The core structure of pyripyropenes, characterized by a sesquiterpenoid core, an α-pyrone, and a pyridine moiety, offers multiple positions for chemical modification. scispace.comcaymanchem.com Research has focused on derivatization at the hydroxyl groups at C1, C7, and C11, as well as modifications of the C13 position and the aromatic pyridine and α-pyrone rings to investigate structure-activity relationships (SAR). jst.go.jpresearchgate.netdntb.gov.ua These strategies aim to enhance biological efficacy, such as insecticidal or acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activities. dntb.gov.uanih.gov

Modification at the C1, C7, and C11 Positions

The hydroxyl groups at positions C1, C7, and C11 of the pyripyropene scaffold are primary targets for diversification, commonly through esterification. The parent compound, Pyripyropene A, features acetyl groups at these positions. caymanchem.com Synthetic strategies often involve the selective deacetylation of Pyripyropene A to yield mono-, di-, or tri-deacetylated intermediates, which can then be re-acylated with different acyl groups.

For instance, studies have shown that introducing a cyclopropanecarbonyl group at the C1, C7, and/or C11 positions can influence insecticidal activity. dntb.gov.ua The synthesis of these derivatives starts from Pyripyropene A or this compound and involves acylation using reagents like propionic anhydride (B1165640) in the presence of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP). scienceopen.com

Furthermore, the creation of 1,11-cyclic acetal (B89532) analogs represents another strategy. nih.gov Replacement of the acyl groups at C1 and C11 with a benzylidene acetal bridge was found to significantly enhance ACAT inhibitory activity, with one such analog showing 16 times more potent inhibition than Pyripyropene A. nih.gov

Table 1: Examples of C1, C7, and C11 Modifications and Their Reported Activities This table is interactive. Users can sort columns by clicking on the headers.

Parent Compound Modification Position(s) Modification Resulting Derivative Reported Activity/Finding Reference(s)
Pyripyropene A C7 n-Valeryl 7-O-n-Valeryl derivative (8c) ~7 times more potent ACAT inhibitory activity (IC50=13nM) than Pyripyropene A. jst.go.jp
Pyripyropene A C11 Methanesulfonyl 11-O-Methanesulfonyl derivative (17a) Increased in vitro ACAT inhibitory activity (IC50=19nM) and in vivo efficacy. jst.go.jp
Pyripyropene A C1, C11 Benzylidene acetal 1,11-Cyclic benzylidene acetal analog (35) 16 times more potent ACAT inhibitory activity (IC50 = 5.6 nM) than Pyripyropene A. nih.gov
Pyripyropene A C7 Aromatic/hetero rings Derivatives with rings at C7 (e.g., 13d, 13k) Showed high insecticidal activity against D. immitis microfilariae, whereas Pyripyropene A showed none. scienceopen.comnih.gov

Modification at the C13 Position

The C13 position has also been a target for chemical diversification. Strategies include esterification, dehydration, and oxidation of the C13 hydroxyl group in natural pyripyropene analogues. jst.go.jpnih.gov For example, some derivatives with modifications at this position, such as creating an unsaturated bond, have shown altered insecticidal activity spectra. nih.gov These modifications can increase the lipophilicity of the compound, potentially improving its penetration into insects and crop leaves. nih.gov The synthesis of C13-modified derivatives can involve reactions like reduction of the C13-ketone using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium (III) chloride heptahydrate (CeCl₃·7H₂O). jst.go.jp

Table 2: Research Findings on C13 Modifications This table is interactive. Users can sort columns by clicking on the headers.

Parent Compound Modification Strategy Resulting Derivative Structure Reported Activity/Finding Reference(s)
Pyripyropene Analogue Oxidation of 13-hydroxyl group 13-Keto derivative Intermediate for further synthesis. scispace.com
Pyripyropene Analogue Reduction of 13-ketone 13-Hydroxyl derivative A key step in the synthesis of various analogs. jst.go.jp
This compound Dehydration Derivative with C13 unsaturated bond (10b) Showed moderate activity against N. lugens. nih.gov
Pyripyropene A Dehydration Derivative with C13 unsaturated bond (10a) Exhibited moderate activity against F. occidentalis. nih.gov

Modification of the Pyridine and α-Pyrone Moieties

The pyridine and α-pyrone rings are considered essential for the biological activity of pyripyropenes. jst.go.jpnih.govnih.gov However, diversification strategies have explored the impact of altering these structures.

For the pyridine moiety, synthetic conversions have been performed to create analogs with different aromatic or hetero ring substituents. scispace.comnih.gov These syntheses can involve a unique degradation reaction of the pyridine ring, followed by γ-acylation to introduce new ring systems. scispace.comdntb.gov.ua For example, derivatives where the 3-pyridyl group was replaced by 2-pyridyl, 4-pyridyl, or 6-chloro-3-pyridyl groups have been synthesized. nih.gov In general, these modifications led to a marked reduction in insecticidal and ACAT inhibitory activity, highlighting the importance of the original 3-pyridyl-α-pyrone structure. jst.go.jpnih.gov

Conversion of the α-pyrone moiety has also been investigated. jst.go.jpresearchgate.netscienceopen.com For instance, the α-pyrone ring can be opened by reacting with benzylamine, leading to a pyridone derivative. jst.go.jpscienceopen.com These conversions have consistently resulted in derivatives with significantly lower insecticidal activity compared to their parent compounds like Pyripyropene A or this compound, reinforcing the critical role of the intact α-pyrone ring for bioactivity. jst.go.jpscienceopen.com

Table 3: Summary of Pyridine and α-Pyrone Modification Strategies This table is interactive. Users can sort columns by clicking on the headers.

Moiety Modification Strategy Example Reagents/Conditions Effect on Activity Reference(s)
Pyridine N-Oxidation 3-chloroperoxybenzoic acid (mCPBA) Decreased ACAT inhibitory activity. scispace.com
Pyridine N-Alkylation (Methylation) Sodium hydride, methyl iodide Decreased ACAT inhibitory activity. scispace.com
Pyridine Replacement with other rings (e.g., 2-pyridyl, 4-pyridyl) Synthetic conversion via degradation and re-acylation. Markedly reduced insecticidal activity. nih.govnih.gov
α-Pyrone Conversion to Pyridone Benzylamine Markedly reduced insecticidal activity. jst.go.jpscienceopen.com
α-Pyrone Bromination followed by cyclization N-bromosuccinimide (NBS) Resulted in derivatives with remarkably lower aphicidal activity. jst.go.jpnih.gov

Structure Activity Relationship Sar Studies

Influence of Core Ring Structures (e.g., 3-pyridyl and α-pyrone rings)

The pyripyropene scaffold is a meroterpenoid, characterized by a unique fusion of a sesquiterpene core, an α-pyrone ring, and a 3-pyridyl moiety. psu.eduebi.ac.uk SAR studies have unequivocally demonstrated that the 3-pyridyl and α-pyrone rings are indispensable for biological activity.

Research involving the chemical conversion of these core rings has shown that any significant alteration leads to a marked reduction in insecticidal efficacy. nih.govresearchgate.netjst.go.jp For instance, replacing the pyridine (B92270) ring with other aromatic or hetero-ring substituents resulted in analogs with 20 to 200 times less ACAT inhibitory activity. scispace.comnih.gov Similarly, modifications to the α-pyrone ring also caused a dramatic decrease in potency. nih.govresearchgate.netnih.gov This suggests that the specific arrangement of the pyridine and α-pyrone moieties is crucial and likely fits into a precise binding pocket of the target enzyme or receptor. scispace.com The replacement of the pyridine nucleus with a phenyl ring, for example, leads to a loss of insecticidal activity. researchgate.net These findings highlight the essential role of the pyridyl α-pyrone segment as a critical pharmacophore for the potent bioactivity of pyripyropenes. nih.govresearchgate.netnih.gov

Effects of Substituent Groups on Biological Activities

Modifications to the peripheral substituent groups on the sesquiterpene core of pyripyropenes have been a key focus for optimizing their biological profiles, including potency and selectivity.

The oxygenated substituents at positions C-1, C-7, C-11, and C-13 have been identified as key sites for chemical modification to enhance insecticidal activity. researchgate.net

C-1 and C-11 Positions: The presence of acetyl groups at C-1 and C-11 is significant. Studies have shown that derivatives lacking these acetyl esters have remarkably lower effectiveness. researchgate.net Biosynthetic studies reveal that specific acetyltransferases are responsible for the acetylation at the C-1 and C-11 hydroxyl groups, indicating their importance in the natural activity of the compound. tandfonline.com

C-7 Position: The C-7 hydroxyl group is another critical site. Acylation at this position is considered necessary for potent activity. tandfonline.com Modifications at the C-7 position have been explored extensively, with some derivatives showing altered activity spectra. For example, certain modifications at C-7 resulted in compounds with activity against the microfilariae of Dirofilaria immitis, a property not observed in the parent compounds. nih.gov

C-13 Position: The hydroxyl group at the C-13 position is deemed necessary for ACAT-2 inhibition. tandfonline.com However, its role in insecticidal activity appears to be different. While modifications at C-13, such as esterification or oxidation, generally resulted in lower activity against aphids compared to Pyripyropene I, some derivatives exhibited enhanced activity against other pests like the brown planthopper (Nilaparvata lugens). nih.govresearchgate.net This suggests that the SAR for insecticidal activity can differ from that for ACAT inhibition. nih.gov

The following table summarizes the general impact of modifications at these key positions on the biological activity of pyripyropene analogs.

Position ModifiedGeneral Impact on Biological ActivityReference
C-1 Removal or modification of the acetyl group generally reduces activity. researchgate.netresearchgate.net
C-7 Acylation is important for high potency; modifications can alter the activity spectrum. nih.govtandfonline.com
C-11 Removal or modification of the acetyl group generally reduces activity. researchgate.netresearchgate.net
C-13 The hydroxyl group is crucial for ACAT inhibition; modifications can lead to species-specific insecticidal activity. nih.govtandfonline.com

In the pursuit of developing more potent and selective inhibitors of ACAT2, researchers have introduced various substituents, including benzylidene and benzoyl groups, onto the pyripyropene scaffold. researchgate.net These studies primarily used Pyripyropene A as the starting template.

The introduction of a 1,11-O-benzylidene acetal (B89532) and a 7-O-benzoyl moiety was a key strategy. researchgate.netnih.gov It was found that new derivatives with ortho-substituted benzylidene groups displayed higher selectivity for ACAT2 inhibition compared to the parent compound. researchgate.netrikkyo.ac.jp For instance, the combination of an o-methylbenzylidene group at the C-1 and C-11 positions with a p-cyanobenzoyl group at the C-7 position resulted in a derivative that was a potent ACAT2 inhibitor with exceptionally high isozyme selectivity. nih.gov These findings demonstrate that introducing bulky and electronically distinct groups like benzylidene and benzoyl substituents can significantly enhance both the potency and selectivity of pyripyropenes for their molecular targets. researchgate.netnih.govrikkyo.ac.jp

Stereochemical Requirements for Activity

The pyripyropene structure contains a complex array of eight contiguous stereocenters in its sesquiterpene core. beilstein-journals.org The specific three-dimensional arrangement of these centers is critical for biological activity. The absolute stereochemistry of pyripyropenes has been confirmed through total synthesis and X-ray crystallography. psu.eduacs.org

Studies involving the synthesis of the unnatural enantiomer (ent-pyripyropene A) revealed that it was devoid of the potent biological activity seen in the natural form. semanticscholar.org This demonstrates a strict stereochemical requirement for the interaction with its biological target. The precise spatial orientation of the hydroxyl and acetyl groups on the terpene framework, as well as the positioning of the pyridyl-α-pyrone moiety, is essential for effective binding and inhibition.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR studies focusing solely on this compound are not extensively detailed in the public domain, the principles of QSAR are fundamental to the SAR studies described. nih.govqsarlab.com The systematic modification of pyripyropene analogs and the quantitative measurement of their resulting biological activities (e.g., IC50 values) inherently build a QSAR model. scispace.com These studies correlate physicochemical properties (like steric bulk, electronics, and hydrophobicity) of different substituents with the observed inhibitory or insecticidal potency.

For example, the development of derivatives with enhanced ACAT2 selectivity was guided by an iterative process of synthesis and biological testing, a practical application of QSAR principles. nih.govrikkyo.ac.jp The data generated allows for the construction of predictive models that can guide the design of future analogs with improved properties. eco-vector.comresearchgate.net Computational docking studies, often used in conjunction with QSAR, would help visualize the binding modes of these inhibitors within the active site of their target protein, further explaining the observed SAR data.

Molecular and Cellular Mechanisms of Biological Activities

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol into cholesteryl esters for storage or transport. Two isozymes, ACAT1 and ACAT2, have been identified in mammals, each with distinct tissue distribution and physiological roles. biomol.comahajournals.org ACAT1 is found in various tissues, including steroidogenic tissues, macrophages, and sebaceous glands, while ACAT2 is primarily expressed in the liver and intestine. biomol.comahajournals.org Pyripyropene I, also known as Pyripyropene A, is a potent inhibitor of ACAT. pharm.or.jp

This compound demonstrates remarkable selectivity for inhibiting ACAT2 over ACAT1. nih.govcaymanchem.com In cell-based assays, Pyripyropene A was identified as a highly selective and potent ACAT2 inhibitor with an IC50 value of 70 nM. ahajournals.orgcaymanchem.com In contrast, its inhibitory activity against ACAT1 is significantly lower, with an IC50 value greater than 80 μM. nih.govcaymanchem.com This represents a selectivity index of over 1,000-fold for ACAT2. nih.gov Studies comparing various microbial ACAT inhibitors revealed that while many were nonselective or selective for ACAT1, only the pyripyropenes exhibited a clear preference for ACAT2. ahajournals.orgnih.gov This high selectivity is a key characteristic of this compound's biological activity.

Table 1: Isozyme Selectivity of Pyripyropene A and Other ACAT Inhibitors

Compound ACAT1 IC50 (µM) ACAT2 IC50 (µM) Selectivity
Pyripyropene A >80 nih.govcaymanchem.com 0.07 nih.govcaymanchem.com ACAT2 Selective ahajournals.orgnih.gov
Pyripyropene B 48 nih.gov 2.0 nih.gov ACAT2 Selective nih.gov
Pyripyropene C 32 nih.gov 0.36 nih.gov ACAT2 Selective nih.gov
Pyripyropene D 38 nih.gov 1.5 nih.gov ACAT2 Selective nih.gov
Beauveriolide I 0.6 nih.gov 20 nih.gov ACAT1 Selective ahajournals.orgnih.gov
Beauveriolide III 0.9 nih.gov >20 nih.gov ACAT1 Selective ahajournals.orgnih.gov
Avasimibe Similar potency for both ahajournals.org Similar potency for both ahajournals.org Nonselective ahajournals.org
Pactimibe Similar potency for both ahajournals.org Similar potency for both ahajournals.org Nonselective ahajournals.org

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The molecular basis for the potent and selective inhibition of ACAT2 by this compound lies in its unique chemical structure. The pyripyropene core, consisting of a pyridino-α-pyrone sesquiterpene structure, is fundamental to its activity. nih.gov Structure-activity relationship studies have indicated that the 13-hydroxy group is essential for its inhibitory function. nih.gov Modifications at other positions, such as the 1,11-dihydroxy positions, can be made, but the acyl group at the 7-O-hydroxyl position is also considered necessary for potent ACAT-2 inhibition. nih.gov The distinct specificities of substrates and inhibitors for ACAT1 and ACAT2 suggest differences in their regulatory and substrate-binding sites. nih.gov While ACAT1 more rapidly utilizes cholesterol, ACAT2 is more efficient at esterifying other cholic acid derivatives. nih.gov This difference in substrate preference likely contributes to the selective inhibition by this compound.

In vitro metabolism studies have shown that hydrolysis of the acetyl groups at the 1-O and 11-O positions, as well as oxidation of the pyridine (B92270) ring, leads to metabolites with markedly decreased ACAT2 inhibitory activity. researchgate.net This further highlights the importance of the specific structural features of this compound for its biological function.

The selective inhibition of ACAT2 by this compound translates to significant effects on lipid metabolism in both cellular and animal models. In murine models of hyperlipidemia, oral administration of Pyripyropene A has been shown to attenuate hypercholesterolemia and atherosclerosis. ahajournals.orgcaymanchem.com This is achieved primarily through the inhibition of cholesterol absorption in the intestine and the reduction of hepatic cholesterol levels. ahajournals.orgcaymanchem.com

In C57BL/6 mice, Pyripyropene A treatment inhibited intestinal cholesterol absorption by 30.5% to 55.8%. ahajournals.org Similarly, in apolipoprotein E-knockout (Apoe-/-) and LDL receptor-knockout (Ldlr-/-) mice, it reduced cholesterol absorption significantly. ahajournals.org This inhibition of intestinal ACAT2 activity leads to a decrease in the formation and secretion of chylomicrons, which are responsible for transporting dietary cholesterol.

Furthermore, Pyripyropene A treatment in these mouse models resulted in a significant reduction in total plasma cholesterol levels and a decrease in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) content. ahajournals.orgcaymanchem.com The hepatic cholesteryl ester levels and ACAT2 activity in the liver were also selectively lowered. researchgate.net This indicates that this compound also inhibits hepatic ACAT2, which is involved in the assembly and secretion of VLDL. ahajournals.org Consequently, the development of atherosclerotic lesions in the aortas of treated mice was significantly reduced. ahajournals.orgpharm.or.jpresearchgate.net Importantly, these effects were observed without significant toxic effects on the liver and kidneys. ahajournals.org

Table 2: Effects of Pyripyropene A on Lipid Parameters in Animal Models

Animal Model Effect Magnitude of Change Reference
C57BL/6 Mice Inhibition of intestinal cholesterol absorption 30.5% - 55.8% ahajournals.org
Apoe-/- Mice Reduction in total plasma cholesterol 23.0% - 28.5% ahajournals.org
Apoe-/- Mice Reduction in atherosclerotic lesion area 62.2% ± 13.1% (with PRD125 derivative) researchgate.net
Ldlr-/- Mice Inhibition of intestinal cholesterol absorption 21.3% - 53.3% ahajournals.org

Data represents findings from studies investigating the in vivo effects of Pyripyropene A and its derivatives.

Insecticidal Mechanisms

This compound also exhibits significant insecticidal properties, which are attributed to a mode of action distinct from many conventional insecticides. nih.gov

Insects, unlike vertebrates, are sterol auxotrophs, meaning they cannot synthesize sterols de novo and must obtain them from their diet. google.comnwafu.edu.cn Sterols are essential for insects for various physiological processes, including hormone production (ecdysteroids) and as components of cell membranes. google.com this compound's insecticidal activity stems from its ability to inhibit sterol metabolism in insects. google.comgoogle.com By inhibiting an acyl-CoA:cholesterol acyltransferase-like enzyme in insects, this compound disrupts the storage and transport of essential sterols. google.comgoogle.com This disruption of sterol homeostasis leads to developmental abnormalities and mortality, particularly in larval and pupal stages. google.com

The mechanism of action of this compound is different from that of many commonly used insecticides, such as organophosphates, carbamates, synthetic pyrethroids, and neonicotinoids, which primarily target the nervous system. nih.govgoogle.comufl.edu this compound's targeting of sterol metabolism represents a novel approach to insect control. google.com This distinct mode of action makes it a valuable tool for managing insect populations that have developed resistance to conventional insecticides. google.com For example, Pyripyropene A has shown efficacy against whitefly biotypes that are less susceptible to neonicotinoids. nih.gov The commercial insecticide Inscalis®, which contains a derivative of Pyripyropene A, is marketed for its unique mode of action against piercing-sucking insect pests. basf.com

Target Identification for Insecticidal Activity

Pyripyropene A, a natural product originating from the fungus Penicillium coprobium, has demonstrated notable insecticidal properties, particularly against sucking pests like aphids and whiteflies. researchgate.netdntb.gov.ua Its unique chemical structure, distinct from existing commercial insecticides, suggests a novel mode of action, making it a promising candidate for managing pests resistant to current agents. researchgate.net

The primary insecticidal target of pyripyropene derivatives is believed to be the inhibition of sterol metabolism in insects. google.com Specifically, research has focused on their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for producing sterols necessary for storage and various hormonal functions in insects. google.com By disrupting this enzymatic activity, pyripyropene derivatives interfere with the insect's metabolic processes, leading to their insecticidal effect. google.com This targeted approach offers a degree of specificity, and pyripyropene A has been noted for its low eco-toxicological impact. researchgate.net

Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cellular Models

Recent studies have highlighted the potential of pyripyropene derivatives, particularly Pyripyropene O, as anti-cancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. researchgate.netmdpi.comnih.gov

Cell Cycle Arrest

Pyripyropene O has been shown to inhibit the survival and proliferation of prostate cancer cells by inducing cell cycle arrest. researchgate.netnih.gov Flow cytometry analysis has revealed that treatment with Pyripyropene O causes a blockage in the G2/M phase of the cell cycle in prostate cancer cells. nih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis, thereby halting their proliferation.

Regulation of Apoptosis Pathways (e.g., YY1/DR5 Axis)

A key mechanism underlying the apoptotic effects of Pyripyropene O involves the regulation of the Yin Yang 1 (YY1) and Death Receptor 5 (DR5) axis. researchgate.netmdpi.comnih.gov Pyripyropene O has been found to upregulate the expression of DR5, a member of the death receptor superfamily that plays a crucial role in initiating apoptosis. researchgate.netmdpi.comnih.gov This upregulation of DR5 enhances the cell's sensitivity to apoptosis-inducing signals. researchgate.net

The regulation of DR5 by Pyripyropene O is mediated through its interaction with the transcription factor YY1. researchgate.netnih.gov While YY1 has been previously reported to negatively regulate DR5 expression, studies on Pyripyropene O suggest a different mode of action where the compound's binding to YY1 leads to the activation of DR5 expression, thereby promoting apoptosis. researchgate.netmdpi.com This activation of the downstream apoptotic signaling cascade is a critical component of Pyripyropene O's anti-cancer activity. researchgate.net

Molecular Binding to Transcription Factors (e.g., YY1)

At the molecular level, Pyripyropene O directly interacts with the transcription factor Yin Yang 1 (YY1). researchgate.netnih.gov Molecular docking studies and cellular thermal shift assays have confirmed this binding. mdpi.comnih.gov This interaction is significant as it promotes the nuclear translocation of YY1. nih.govnih.gov Once in the nucleus, the Pyripyropene O-bound YY1 regulates the transcription of its target gene, DR5, leading to an increase in both DR5 mRNA and protein levels. researchgate.netnih.govnih.gov This direct binding and subsequent modulation of transcriptional activity represent a novel therapeutic strategy for targeting cancer. researchgate.netmdpi.com

Anti-angiogenic Activity in Endothelial Cells

Pyripyropenes have demonstrated selective anti-proliferative and anti-angiogenic activities against human umbilical vein endothelial cells (HUVECs). nih.govebi.ac.ukuniprot.org These compounds inhibit the proliferation of HUVECs at low micromolar concentrations and are cytostatic over a range of concentrations. nih.govebi.ac.uk

Specifically, Pyripyropene A has been shown to inhibit vascular endothelial growth factor (VEGF)-induced migration and the formation of tubular structures by HUVECs. nih.gov Interestingly, this inhibition appears to be independent of the VEGF signaling pathway, as Pyripyropene A does not affect the VEGF-induced phosphorylation of key signaling molecules like ERK1/2, p38, and Akt. nih.gov While initially identified as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT-2), the selective anti-proliferative activity of pyripyropenes against HUVECs does not appear to directly correlate with the expression levels of ACATs. nih.gov

Role in Microbial Interactions and Biofilm Formation

The secondary metabolite pyripyropene, produced by the fungus Aspergillus fumigatus, plays a significant role in the interactions between this fungus and the bacterium Pseudomonas aeruginosa, particularly in the context of dual-species biofilm formation. figshare.comresearchgate.netasm.org These biofilms are often found in the lungs of patients with chronic pulmonary infections. researchgate.netcolab.wsbvsalud.org

Modulation of Aspergillus fumigatus - Pseudomonas aeruginosa Dual Biofilm Formation

Pyripyropene A, a secondary metabolite produced by the fungus Aspergillus fumigatus, plays a significant role in the formation of dual-species biofilms with the bacterium Pseudomonas aeruginosa. asm.orgnih.govorcid.orgresearchgate.netcolab.ws These mixed microbial communities are often found in chronic lung infections, such as those in patients with cystic fibrosis, and their presence is associated with a poorer prognosis. asm.orgresearchgate.netcolab.ws

Research has identified that pyripyropene is a key factor in mediating the interaction between these two pathogens. asm.orgnih.gov Studies involving the screening of A. fumigatus mutants have shown that specific genetic determinants are essential for the establishment of these dual biofilms. asm.orgresearchgate.netcolab.ws One such determinant, a Gα protein encoded by the gpaB gene, controls the production of several metabolites crucial for this interaction, including pyripyropene. asm.orgnih.govresearchgate.netcolab.ws

The importance of this compound is highlighted by experiments where the pyr2 gene, which is essential for pyripyropene biosynthesis, was deleted in A. fumigatus. asm.orgresearchgate.net The resulting mutant strain (Δpyr2) exhibited reduced growth in a dual biofilm with P. aeruginosa, demonstrating that the absence of pyripyropene production diminishes the interaction between the two species. asm.orgresearchgate.net This finding establishes pyripyropene as a critical transkingdom effector in the ecological and pathogenic relationship between A. fumigatus and P. aeruginosa. nih.gov In these mixed biofilm environments, pyripyropene A is produced by A. fumigatus under both normal and low-oxygen (hypoxia) conditions. biorxiv.org

Impact on Fungal Lipid Metabolism in Biofilm Context

Pyripyropene A is a known potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a mammalian enzyme involved in cholesterol esterification. nih.govresearchgate.netbiorxiv.orgahajournals.org Within the context of the A. fumigatus-P. aeruginosa dual biofilm, the absence of pyripyropene production has been observed to have a significant impact on the fungal lipid metabolism. nih.govresearchgate.net

Specifically, in the A. fumigatus Δpyr2 mutant, which cannot produce pyripyropene, the production of several lipids, including the crucial fungal sterol, ergosterol (B1671047), was affected. nih.gov Furthermore, the lack of pyripyropene influenced sphingolipid metabolism within the fungus. nih.gov This suggests that pyripyropene may act as a fungal modulator of its own ergosterol and lipid metabolism, particularly during the complex interactions within a dual-species biofilm. nih.govresearchgate.net

Other Investigated Biological Activities (Non-Clinical)

Antimicrobial Activity Profile (e.g., against Staphylococcus aureus)

Beyond its role in biofilm interactions, pyripyropene and its derivatives have been evaluated for their antimicrobial properties. Research has shown that certain pyripyropenes exhibit inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov One study identified a pyripyropene derivative, designated as compound 7, which possessed obvious inhibitory activity against Staphylococcus aureus ATCC 29213. nih.gov Other studies have also noted that various pyripyropene compounds exhibit weak to potent antimicrobial activity against S. aureus. x-mol.netresearchgate.netdntb.gov.ua

Table 1: Antimicrobial Activity of Pyripyropene Derivatives against Staphylococcus aureus
Pyripyropene DerivativeTarget OrganismObserved ActivitySource
Pyripyropene U (and related known compounds)Staphylococcus aureus ATCC 29213Compound 7 showed obvious inhibitory activity. nih.gov
Unnamed meroterpeneStaphylococcus aureusPotent activity with MIC values of 2–16 μg/mL. x-mol.net
Pyripyropene A MetabolitesStaphylococcus aureusAntibacterial activity assessed. dntb.gov.ua

Activity Against Parasite/Vector Motility (e.g., canine heartworms, mosquitoes)

Pyripyropene A and its synthetic derivatives have demonstrated notable activity against the motility of parasites and insect vectors. researchgate.netnih.govnih.gov Specifically, studies have investigated their effects on the microfilariae of the canine heartworm, Dirofilaria immitis, and on mosquito vectors like Aedes albopictus. nih.gov

While Pyripyropene A itself has a baseline level of activity, certain derivatives with modifications at the C-13 position have shown a higher inhibitory effect on the motility of canine heartworm microfilariae and mosquito vectors. researchgate.netnih.govnih.gov This suggests that the core structure of pyripyropene is a viable scaffold for developing agents to control these parasites and vectors. researchgate.netnih.gov The activity of these derivatives was evaluated by observing changes in the motility of D. immitis microfilariae in a culture medium containing the compounds. nih.gov

Table 2: Inhibitory Effects of Pyripyropene Derivatives on Parasite and Vector Motility
CompoundTarget OrganismObserved EffectSource
Pyripyropene A (PP-A)Canine heartworm (Dirofilaria immitis) microfilariaeInhibitory effect on motility. researchgate.netnih.gov
C-13 Modified PP-A DerivativesCanine heartworm (Dirofilaria immitis) microfilariaeHigher inhibitory effect on motility compared to PP-A. researchgate.netnih.govnih.gov
Pyripyropene A (PP-A)Mosquito vector (Aedes albopictus)Inhibitory effect on motility. nih.gov
C-13 Modified PP-A DerivativesMosquito vector (Aedes albopictus)Higher inhibitory effect on motility compared to PP-A. researchgate.netnih.govnih.gov

Advanced Research Methodologies in Pyripyropene I Studies

Omics Technologies in Biosynthesis Research (e.g., Transcriptional Profiling)

Omics technologies, particularly transcriptomics, have been pivotal in identifying and characterizing the gene clusters responsible for pyripyropene biosynthesis. By comparing the gene expression profiles of fungi under different culture conditions or between wild-type and mutant strains, researchers can pinpoint genes that are upregulated during pyripyropene production. acs.orgpnas.org

For instance, a comparative transcriptomics analysis of Hohenbuehelia grisea grown on various carbon sources helped to shortlist putative genes involved in meroterpenoid biosynthesis. acs.org Similarly, genome-wide transcription analysis in Acremonium egyptiacum identified differentially expressed gene clusters responsible for producing related meroterpenoids by comparing cultures with high and low production yields. pnas.org In Aspergillus fumigatus, transcriptional profiling revealed that the genes in the pyripyropene A biosynthetic gene cluster (BGC) were expressed at higher levels in certain strains, correlating with increased production of the compound. biorxiv.org This approach was also used to show that a specific Gα protein, GpaB, is crucial for the transcriptional regulation of pyripyropene production when A. fumigatus is co-cultured with Pseudomonas aeruginosa. nih.gov

The application of these multi-omics technologies, including metagenomics, meta-transcriptomics, and metabolomics, is revolutionizing the study of microbial secondary metabolites, allowing for the investigation of complex microbial interactions and the discovery of novel biosynthetic pathways. nih.govfrontiersin.orgusp.br

Genetic Manipulation and Deletion Studies for Pathway Elucidation

Genetic manipulation, especially targeted gene deletion, is a cornerstone for elucidating the function of specific genes within the pyripyropene biosynthetic pathway. nih.gov By systematically knocking out genes in the suspected biosynthetic gene cluster, researchers can observe the resulting changes in metabolite production, thereby assigning functions to individual enzymes.

This methodology was successfully used in Penicillium canescens to identify a cluster of 12 contiguous genes responsible for producing 15-deoxyoxalicine B, a meroterpenoid structurally related to pyripyropenes. nih.govrsc.org The deletion of specific genes, such as those encoding a polyketide synthase (PKS) or a prenyltransferase, led to the accumulation of specific intermediates or the complete loss of production, allowing for a step-by-step reconstruction of the biosynthetic pathway. nih.govnih.gov For example, deleting the pyr2 gene, which encodes a non-reducing polyketide synthase essential for the first step of pyripyropene biosynthesis in A. fumigatus, resulted in a mutant strain that could not produce the compound. nih.gov

Similarly, studies in Aspergillus nidulans used targeted deletions to discover that the biosynthesis of the meroterpenoids austinol and dehydroaustinol requires two separate gene clusters on different chromosomes. nih.gov The process involves creating gene deletion cassettes, often containing a selectable marker like the hygromycin resistance gene, and introducing them into the fungal protoplasts. nih.govrsc.org Analysis of the resulting mutant extracts allows for the isolation and characterization of metabolic intermediates and shunt products, providing direct evidence for the proposed biosynthetic pathway. nih.govnih.gov

Table 1: Key Genes in Pyripyropene and Related Meroterpenoid Biosynthesis Identified via Genetic Deletion

Gene HomologProposed Enzyme FunctionOrganismImpact of DeletionReference
pyr1 / olcICoA-ligaseA. fumigatus / P. canescensBlocks the formation of nicotinyl-CoA, the starter unit. nih.govrsc.org
pyr2 / olcAPolyketide Synthase (PKS)A. fumigatus / P. canescensPrevents formation of the polyketide core. nih.govnih.gov
pyr4 / olcDTerpene CyclaseA. fumigatus / P. canescensHalts the cyclization of the terpenoid moiety. pnas.orgrsc.org pnas.orgrsc.org
pyr6 (B1679890) / olcHPrenyltransferaseA. fumigatus / P. canescensPrevents attachment of the terpenoid precursor to the polyketide unit. nih.govrsc.org
ppb8 (AT-1)AcetyltransferasePenicillium coprobiumBlocks acetylation at the C-1 position. tandfonline.com tandfonline.com
ppb9 (AT-2)AcetyltransferasePenicillium coprobiumBlocks acetylation at C-7 and C-11 positions. tandfonline.com tandfonline.com

Biochemical Assays for Enzyme Activity and Inhibition (e.g., Cell-Based Assays, Microsomal Assays)

Biochemical assays are fundamental for quantifying the biological activity of Pyripyropene I and its derivatives, particularly their inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT). These assays can be performed in various formats, including cell-free microsomal systems and intact cell-based models. kitasato-u.ac.jpahajournals.org

Microsomal assays are a common in vitro method used to determine direct enzyme inhibition. nih.gov These assays typically use microsomes prepared from rat liver, which are a rich source of ACAT enzymes. kitasato-u.ac.jpnih.govjst.go.jp The activity of ACAT is measured by quantifying the formation of radiolabeled cholesteryl esters from substrates like [14C]oleoyl-CoA. nih.govnih.gov Pyripyropenes have demonstrated potent inhibitory activity in this system, with IC50 values for compounds like Pyripyropene A and C in the nanomolar range. nih.govjst.go.jp Microsomal assays have also been used to study the metabolic stability of pyripyropene derivatives. nih.govresearchgate.net

Cell-based assays provide a more physiologically relevant context by measuring ACAT inhibition within intact cells. kitasato-u.ac.jpnih.gov Researchers have developed stable cell lines, such as Chinese hamster ovary (CHO) cells, that are deficient in ACAT and then transfected to express either the ACAT1 or ACAT2 isozyme. ahajournals.orgahajournals.org These cell lines are crucial for determining the selectivity of inhibitors. kitasato-u.ac.jpahajournals.org Using these assays, Pyripyropene A was identified as a highly selective inhibitor of ACAT2. kitasato-u.ac.jpahajournals.orgnih.gov A novel cell-based fluorescence assay using NBD-cholesterol, a fluorescent cholesterol analog, has also been developed to facilitate more rapid, high-throughput screening for ACAT1- and ACAT2-specific inhibitors. semanticscholar.org

Cell-Based Phenotypic Screening and Target Engagement Assays (e.g., CETSA)

To confirm that a compound's effect is due to direct interaction with its intended target, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify drug-target binding in intact cells and tissues without requiring any modification to the compound or the protein. wikipedia.orgmdpi.comunivr.it The principle of CETSA is that when a ligand (like this compound) binds to its target protein (like ACAT2), it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. mdpi.comunivr.it

In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, often by Western blot. univr.it A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates direct binding. univr.it This method has been used to confirm the engagement of various natural products with their cellular targets. mdpi.com For example, CETSA was used to demonstrate that Pyripyropene O directly binds to the protein Yin Yang 1 (YY1) in prostate cancer cells, confirming it as a direct target. mdpi.com The development of high-throughput and mass spectrometry-based CETSA platforms has further expanded its utility in drug discovery. mdpi.com

Chromatographic Techniques for Derivative Analysis and Purification

Chromatography is an indispensable technique for the isolation, purification, and analysis of this compound and its derivatives from complex mixtures like fungal fermentation broths and cell extracts. nih.govkhanacademy.org Various chromatographic methods are employed, each separating compounds based on different physicochemical properties. khanacademy.orgmdpi.com

Initial isolation from fermentation broths often involves solvent extraction followed by column chromatography using stationary phases like silica (B1680970) gel or ODS (octadecylsilanized silica gel). nih.govjst.go.jp This is a form of adsorption chromatography where compounds are separated based on their polarity. khanacademy.org

For higher resolution separation and purification, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the methods of choice. nih.govoatext.com These techniques use a liquid mobile phase and a solid stationary phase (often a C18 column) to separate compounds with high efficiency. nih.govoatext.com HPLC is used in the final purification steps of pyripyropenes and for analyzing the products of bioconversion studies and the metabolites in cell extracts. tandfonline.comnih.gov The separated compounds are detected using methods like UV-Vis spectroscopy. nih.govoatext.com For structural elucidation and identification of unknown metabolites, HPLC is often coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

Table 2: Chromatographic Methods in Pyripyropene Research

TechniqueStationary PhaseMobile Phase TypeBasis of SeparationApplicationReference
Column ChromatographySilica Gel, ODSLiquid (e.g., organic solvents)Polarity, AdsorptionInitial isolation and purification from crude extracts. nih.govjst.go.jp
Thin-Layer Chromatography (TLC)Silica GelLiquid (e.g., solvent mixtures)PolarityMonitoring reaction progress and crude separation. nih.govresearchgate.net
HPLC / UHPLCC18 (Reversed-Phase)Liquid (e.g., acetonitrile/water gradient)Polarity, PartitioningFinal purification, quantitative analysis, derivative analysis. nih.govnih.govoatext.com
LC-MSC18 (Reversed-Phase)Liquid (e.g., acetonitrile/water gradient)Mass-to-charge ratio, PolarityIdentification of metabolites and biosynthetic intermediates. nih.govresearchgate.net

High-Throughput Screening in Discovery and Optimization

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. bmglabtech.comresearchgate.net This methodology is crucial for identifying initial "hit" compounds from large libraries, which can then serve as starting points for further optimization. bmglabtech.com

In the context of pyripyropenes, HTS would be applied to screen for new ACAT inhibitors or compounds with other desirable biological activities. bvsalud.org The process involves miniaturizing assays, such as the cell-based fluorescence assays for ACAT inhibition, into a microplate format (e.g., 96- or 384-well plates). semanticscholar.orgdndi.org Automated liquid handlers add compounds from a library to the wells, and robotic systems move the plates to a detector, such as a plate reader, for readout. bmglabtech.com

While HTS is excellent for identifying active compounds, it does not typically provide information on properties like toxicity or bioavailability. bmglabtech.com Therefore, the hits identified through HTS must undergo a rigorous process of optimization, often involving the synthesis of numerous derivatives and their subsequent evaluation in secondary, more detailed assays. The ultimate goal of HTS is to shorten the early phase of drug development by efficiently filtering through vast chemical diversity to find promising lead compounds for therapeutic development. researchgate.net

Future Research Directions and Translational Potential Academic Perspective

Further Elucidation of Undiscovered Biosynthetic Steps and Enzymes

The biosynthesis of Pyripyropene I, a meroterpenoid, is a complex process involving multiple enzymatic steps. researchgate.netnih.gov While the core pathway has been largely identified, there are still aspects that require deeper investigation. The process begins with the formation of a pyridino-α-pyrone moiety from nicotinic acid and two acetate (B1210297) units. acs.org Concurrently, the mevalonate (B85504) pathway produces farnesyl pyrophosphate. acs.org These two components are then linked and cyclized to form the fundamental skeleton of pyripyropene. acs.org

Key enzymes in this pathway include a polyketide synthase (PKS), a prenyltransferase (PT), and a terpene cyclase. researchgate.net Specifically, the gene cluster responsible for pyripyropene production in Aspergillus fumigatus contains genes such as pyr1 (CoA ligase), pyr2 (PKS), pyr4 (terpene cyclase), pyr5 (FAD-dependent monooxygenase), and pyr6 (B1679890) (prenyltransferase). uniprot.orgnih.gov The process involves the synthesis of 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO) by Pyr1 and Pyr2, followed by prenylation by Pyr6, epoxidation by Pyr5, and cyclization by Pyr4 to yield deacetyl-pyripyropene E. uniprot.orgnih.gov

However, the subsequent tailoring steps, involving oxidations and acetylations to convert deacetyl-pyripyropene E into Pyripyropene A (a close analog of this compound), are not fully understood. uniprot.org The enzymes responsible for these final modifications, likely cytochrome P450 monooxygenases and acetyltransferases, and the precise sequence of their actions, remain a subject for future research. uniprot.org Uncovering these details could enable the engineered biosynthesis of specific pyripyropene analogs.

Discovery of Novel Pyripyropene Analogues with Enhanced Specificity and Potency

The development of novel this compound analogues with improved biological properties is a significant area of ongoing research. Structure-activity relationship (SAR) studies have been crucial in guiding the synthesis of new derivatives. scispace.comjst.go.jp For instance, modifications to the four hydroxyl groups of pyripyropenes have been shown to impact their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). jst.go.jp

One study found that replacing the 1,11-acyl groups with 1,11-cyclic acetals significantly improved in vitro ACAT inhibitory activity, with a benzylidene acetal (B89532) analog being 16 times more potent than Pyripyropene A. nih.gov Another approach involved simplifying the A-ring of Pyripyropene A, which led to synthetic analogues with potent and selective inhibitory activity against the ACAT2 isozyme. nih.gov These findings suggest that targeted chemical modifications can lead to the discovery of new analogues with enhanced potency and specificity for various molecular targets. nih.govontosight.ai The synthesis of derivatives with altered 3-pyridyl and α-pyrone rings has also been explored, indicating these moieties are important for insecticidal activity. nih.gov

Deepening Understanding of Molecular Targets and Pathways

Initially, pyripyropenes were identified as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), particularly the ACAT2 isozyme, which is expressed in the liver and intestine. kitasato-u.ac.jpjst.go.jp This has made them promising candidates for the development of anti-atherosclerotic agents. uniprot.org However, recent research has unveiled additional molecular targets and pathways affected by these compounds.

For example, Pyripyropene O, a related compound, has been shown to induce apoptosis in prostate cancer cells by targeting the YY1/DR5 axis. mdpi.com It directly binds to the transcription factor YY1, promoting its nuclear translocation and upregulating the expression of the death receptor 5 (DR5). mdpi.com Furthermore, pyripyropenes have demonstrated insecticidal activity, with a mode of action that appears to be distinct from existing insecticides, suggesting a novel molecular target in insects. nih.govresearchgate.net The insecticidal effects are characterized by unique symptoms such as excessive wandering and abnormal movement. nih.gov

Exploration of New Academic Applications in Agricultural and Microbial Research

The potent insecticidal properties of pyripyropenes, particularly against aphids and whiteflies, have opened up avenues for their application in agricultural research. nih.govjst.go.jpjst.go.jpnih.gov Pyripyropene A has shown high efficacy against several species of agricultural pests through both foliar spray and soil drench applications. nih.govjst.go.jp Its unique mode of action makes it a valuable tool for managing pests that may have developed resistance to conventional insecticides. researchgate.net

In the realm of microbial research, pyripyropenes have been found to play a role in the interactions between different microorganisms. For instance, Pyripyropene A produced by Aspergillus fumigatus is important for the formation of dual biofilms with Pseudomonas aeruginosa. asm.orgasm.org This finding suggests that pyripyropenes could be used as chemical probes to study inter-species communication and biofilm development, which are critical aspects of microbial ecology and pathogenesis. asm.org

Q & A

Q. What experimental techniques are recommended for the structural elucidation of Pyripyropene I and its derivatives?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography to determine substituent configurations (e.g., ester, hydroxyl, or hydrogen groups at R1–R4 positions). Comparative analysis with structurally characterized analogs (e.g., Pyripyropene A–R) is critical for verifying stereochemistry . For reproducibility, follow standardized protocols for sample preparation and data interpretation, as outlined in academic journal guidelines .

Q. How can researchers identify the biosynthetic pathway of this compound in Aspergillus fumigatus?

  • Methodological Answer : Employ isotope-labeled precursor feeding experiments (e.g., ¹³C-acetate) to trace metabolic incorporation into the pyripyropene backbone. Combine this with gene knockout studies targeting polyketide synthase (PKS) or acyltransferase genes in A. fumigatus. Validate pathway intermediates via liquid chromatography-mass spectrometry (LC-MS) and compare retention times with synthetic standards .

Q. What in vitro assays are suitable for assessing this compound’s inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT)?

  • Methodological Answer : Use cell-free assays with purified ACAT enzyme and fluorescent or radiolabeled substrates (e.g., [³H]-oleoyl-CoA). Include positive controls (e.g., avasimibe) and measure IC₅₀ values via dose-response curves. Validate results in hepatic cell lines (e.g., HepG2) using cholesterol esterification assays with [¹⁴C]-oleate .

Q. How should researchers ensure the purity of this compound samples for pharmacological studies?

  • Methodological Answer : Apply preparative high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and confirm purity (>95%) via analytical HPLC. Characterize impurities using tandem MS/MS and compare spectral data with known degradation products. Document all purification steps in supplementary materials for peer review .

Q. What computational tools can predict the physicochemical properties of this compound?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with ACAT’s active site. Calculate logP, solubility, and bioavailability via QikProp or SwissADME. Validate predictions experimentally using shake-flask solubility tests and Caco-2 permeability assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing derivatives with controlled substitutions (e.g., varying R1–R4 groups). Use standardized assay conditions (e.g., consistent cell lines, incubation times) and statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Address discrepancies by replicating conflicting studies under identical protocols .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

  • Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Identify degradation products via LC-MS and modify formulation using cyclodextrin encapsulation or lipid nanoparticles. Monitor stability via accelerated stability testing (40°C/75% RH) over 30 days .

Q. How can the PICOT framework be applied to formulate clinical-translational research questions for this compound?

  • Methodological Answer : Define Population (e.g., hypercholesterolemic patients), Intervention (this compound dosage), Comparison (current ACAT inhibitors), Outcome (reduction in LDL cholesterol), and Time frame (12-week trial). Align preclinical data (e.g., murine models) with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify translational gaps .

Q. What statistical methods address variability in this compound’s pharmacokinetic parameters across species?

  • Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to analyze interspecies differences in absorption, distribution, metabolism, and excretion (ADME). Incorporate covariates (e.g., liver enzyme activity, plasma protein binding) and validate models via bootstrapping or visual predictive checks .

Q. How can researchers validate off-target effects of this compound using proteome-wide screening?

  • Methodological Answer : Apply affinity-based chemoproteomics with this compound-conjugated beads to capture binding proteins from cell lysates. Identify interactomes via LC-MS/MS and validate hits using surface plasmon resonance (SPR) or thermal shift assays. Cross-reference results with ToxCast databases to prioritize toxicological assessments .

Key Methodological Considerations

  • Data Reproducibility : Document experimental protocols, instrument settings, and raw data in supplementary materials to enable replication .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate heterogeneous bioactivity data and identify confounding variables (e.g., substituent variations, assay types) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and obtain ethics committee approval prior to experimentation .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyripyropene I
Reactant of Route 2
Reactant of Route 2
Pyripyropene I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.